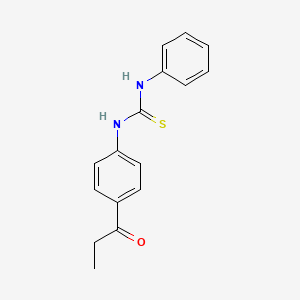

N-Phenyl-N'-(4-propanoylphenyl)thiourea

Description

N-Phenyl-N'-(4-propanoylphenyl)thiourea is a thiourea derivative characterized by a phenyl group attached to one nitrogen atom and a 4-propanoylphenyl group attached to the other. The propanoyl (CH₂C(O)CH₃) substituent introduces both electron-withdrawing and hydrophobic properties, distinguishing it from simpler thiourea analogs. Thiourea derivatives are renowned for their diverse biological and chemical applications, including antiviral, anticancer, and catalytic activities, often modulated by substituent variations .

Properties

CAS No. |

5467-00-5 |

|---|---|

Molecular Formula |

C16H16N2OS |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

1-phenyl-3-(4-propanoylphenyl)thiourea |

InChI |

InChI=1S/C16H16N2OS/c1-2-15(19)12-8-10-14(11-9-12)18-16(20)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,17,18,20) |

InChI Key |

PDRCMRGBKDMKJN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 28621 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure.

Industrial Production Methods

Industrial production of NSC 28621 typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of specialized equipment and techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

NSC 28621 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of NSC 28621 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of NSC 28621 depend on the specific reaction conditions and reagents used. These products can include modified versions of the original compound with different functional groups or structural changes.

Scientific Research Applications

NSC 28621 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its effects on specific diseases or conditions.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of NSC 28621 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Anticonvulsant Activity

N-Phenyl-N'-(3,5-dimethylpyrazole-4-yl)thiourea () exhibits potent anticonvulsant activity in rats, attributed to its pyrazole substituent, which enhances metabolic stability and receptor interactions.

Anti-Amoebic Activity

Amino acid-functionalized thioureas (e.g., M1 and M2 in ) demonstrate enhanced anti-amoebic activity against Acanthamoeba species compared to chlorhexidine. Their hydrophilic amino acid moieties improve receptor selectivity. The hydrophobic propanoyl group in N-Phenyl-N'-(4-propanoylphenyl)thiourea may reduce solubility, but its electron-withdrawing nature could strengthen interactions with transport proteins in protozoan membranes .

Anticancer Activity

N-Benzoyl-N'-phenylthiourea derivatives () inhibit EGFR by binding to tyrosine kinase domains. The benzoyl group’s planar structure facilitates π-π stacking with receptor residues. However, its alkyl chain may enhance membrane permeability, a critical factor in drug delivery .

Antiviral Activity

N-Phenyl-N'-(m-aminophenyl)thiourea () and PTU-23 (N-Phenyl-N'-3-hydroxyphenyl-thiourea, ) exhibit high antipicornavirus activity. Their activity depends on:

A trans-configured -C(=S)NH- group.

Substituents (e.g., -NH₂, -OH) positioned 6.68–6.75 Å from sulfur. The 4-propanoylphenyl group’s carbonyl oxygen could mimic hydroxyl or amino substituents, but its longer chain may disrupt optimal distance requirements, reducing antiviral potency .

Structural and Physicochemical Properties

Conformational Analysis

Crystal structures of N-benzoylthiourea derivatives () adopt a syn–anti configuration, stabilizing intramolecular hydrogen bonds. The 4-propanoylphenyl group in the target compound likely adopts a similar conformation, with the propanoyl carbonyl forming hydrogen bonds to enhance crystallinity and stability .

Solubility and Reactivity

Amino acid-derived thioureas () exhibit higher aqueous solubility due to hydrophilic groups. In contrast, the propanoyl group’s hydrophobicity may limit solubility but improve lipid bilayer penetration.

Data Tables

Table 2: Structural Features Influencing Activity

Biological Activity

N-Phenyl-N'-(4-propanoylphenyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a thiourea functional group, which is known for its ability to interact with biological macromolecules. The compound's structure can be represented as follows:

Anticancer Activity

Research indicates that thiourea derivatives, including this compound, exhibit significant anticancer properties. A study focusing on various thiourea derivatives reported IC50 values ranging from 3 to 20 µM against different cancer cell lines .

Case Study: Antitumor Efficacy

In a specific case study involving this compound, the compound demonstrated notable inhibition of cell proliferation in breast cancer cell lines (MCF-7). The study reported an IC50 value of approximately 15 µM, indicating effective cytotoxicity against these cells. Additionally, flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates compared to untreated controls .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. A series of experiments evaluated its efficacy against various bacterial strains. The results indicated that the compound had significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 1 µg/mL .

Data Table: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Streptococcus pyogenes | 1 |

| Escherichia coli | 2 |

| Pseudomonas aeruginosa | 3 |

The biological activity of this compound is attributed to its ability to interfere with critical cellular processes. Studies suggest that thiourea derivatives can inhibit enzymes involved in DNA replication and repair, leading to increased apoptosis in cancer cells . Furthermore, the compound's interaction with bacterial enzymes disrupts essential metabolic pathways, contributing to its antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.